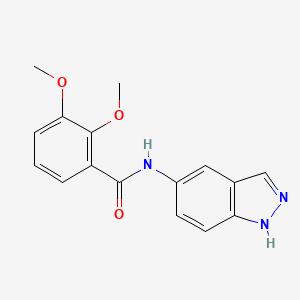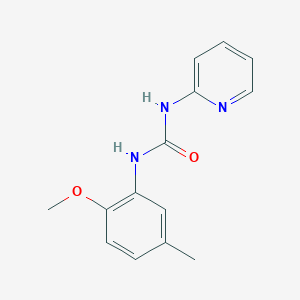![molecular formula C15H14F7N3O B5286245 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol](/img/structure/B5286245.png)
3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol is a complex organic compound characterized by its unique structure, which includes a heptafluoropropyl group and a tetrahydrotriazoloisoquinolinol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol typically involves multiple steps:
Formation of the Heptafluoropropyl Group:
Construction of the Tetrahydrotriazoloisoquinolinol Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biology and Medicine
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug discovery and development.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry
Coatings and Polymers: The compound can be incorporated into coatings and polymers to enhance their properties, such as durability and resistance to chemicals.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluoropropyl group can enhance the compound’s binding affinity and specificity, while the tetrahydrotriazoloisoquinolinol core can modulate the activity of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-one
- 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-thiol
Uniqueness
The presence of the heptafluoropropyl group in 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol imparts unique properties, such as high electronegativity and stability, which are not commonly found in similar compounds. This makes it particularly valuable in applications requiring robust and stable molecules.
Properties
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F7N3O/c1-11(2)7-8-5-3-4-6-9(8)10-23-24-15(26,25(10)11)13(18,19)12(16,17)14(20,21)22/h3-6,24,26H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISLAHYTTBTJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NNC(N31)(C(C(C(F)(F)F)(F)F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5286184.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5286208.png)
![N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5286215.png)
![(2-FLUOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B5286216.png)
![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5286224.png)
![N-(2-FURYLMETHYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5286234.png)
![1-{2-[2-(4-isopropylphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole](/img/structure/B5286238.png)

![1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5286249.png)
![3-Butylsulfanyl-6-(5-iodofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5286250.png)
![4-methoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5286255.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5286273.png)
![N-[(1R)-2-amino-1-methyl-2-oxoethyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5286281.png)
